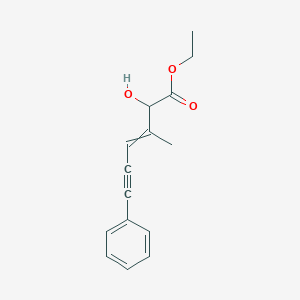![molecular formula C5H4N4O B14197378 N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide CAS No. 921603-67-0](/img/structure/B14197378.png)
N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide is a heterocyclic compound with a pyrazole core Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, but in different positions compared to pyrazole.
Triazole: A five-membered ring containing three nitrogen atoms, known for its stability and biological activities
Uniqueness
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
921603-67-0 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
N-(4-formylpyrazol-3-ylidene)methanimidamide |
InChI |
InChI=1S/C5H4N4O/c6-3-7-5-4(2-10)1-8-9-5/h1-3,6H |
InChI-Schlüssel |
ZIBFVTKXKNSLFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N)N=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


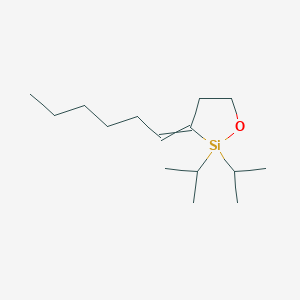
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
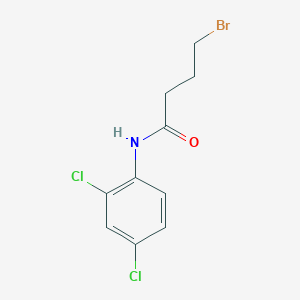
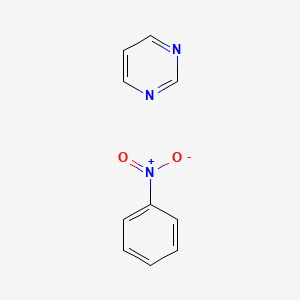
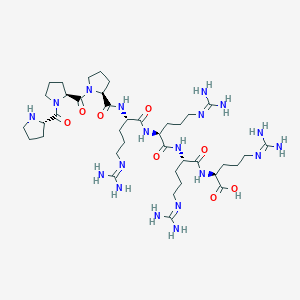

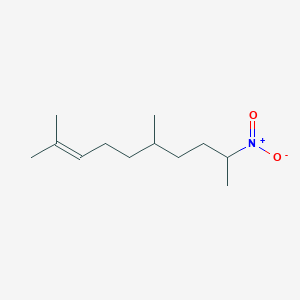
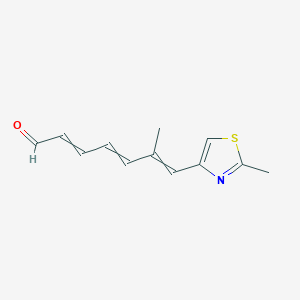

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

